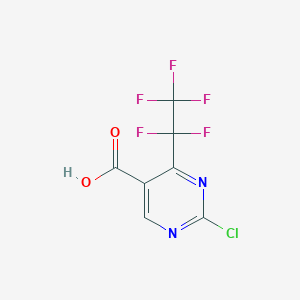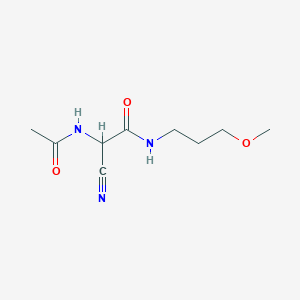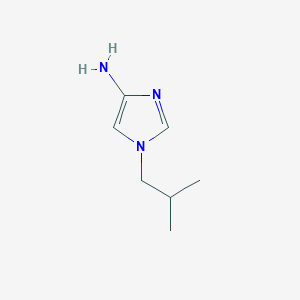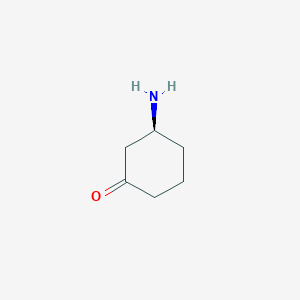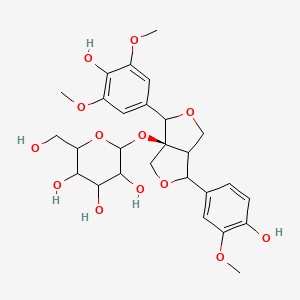
Fraxiresinol 1-O-beta-D-glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : Fraxiresinol 1-O-beta-D-glucoside can be synthesized through enzymatic reactions where glucosides are introduced to non-glycosides to form the desired compound . The enzymatic synthesis involves the use of specific enzymes that catalyze the reaction between glucose and the aglycone part of the molecule .
Industrial Production Methods: : Industrial production of this compound typically involves extraction from natural sources such as the roots of Ilex pubescens. The extraction process includes several chromatographic methods to isolate and purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions: : Fraxiresinol 1-O-beta-D-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride are typically employed.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions under basic conditions.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated derivatives, while reduction can lead to the formation of simpler alcohols .
Wissenschaftliche Forschungsanwendungen
Fraxiresinol 1-O-beta-D-glucoside has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of lignans.
Biology: Studied for its role in cellular processes due to its antioxidant properties.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the cosmetic industry for its skin-whitening and anti-aging properties.
Wirkmechanismus
The mechanism of action of Fraxiresinol 1-O-beta-D-glucoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals, thereby protecting cells from oxidative stress.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines, reducing inflammation.
Anticancer Properties: It induces apoptosis in cancer cells through the activation of specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Fraxiresinol 1-O-beta-D-glucoside is unique among lignans due to its specific glucoside linkage, which enhances its solubility and bioavailability . Similar compounds include:
- Secoisolariciresinol diglucoside
- Matairesinol
- Pinoresinol diglucoside
These compounds share similar structural features but differ in their biological activities and applications .
Eigenschaften
Molekularformel |
C27H34O13 |
|---|---|
Molekulargewicht |
566.5 g/mol |
IUPAC-Name |
2-[[(3aS)-3-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C27H34O13/c1-34-16-6-12(4-5-15(16)29)24-14-10-37-25(13-7-17(35-2)20(30)18(8-13)36-3)27(14,11-38-24)40-26-23(33)22(32)21(31)19(9-28)39-26/h4-8,14,19,21-26,28-33H,9-11H2,1-3H3/t14?,19?,21?,22?,23?,24?,25?,26?,27-/m1/s1 |
InChI-Schlüssel |
YPAOREQYVAAYMG-KAYCYNMJSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1O)OC)C2[C@]3(COC(C3CO2)C4=CC(=C(C=C4)O)OC)OC5C(C(C(C(O5)CO)O)O)O |
Kanonische SMILES |
COC1=CC(=CC(=C1O)OC)C2C3(COC(C3CO2)C4=CC(=C(C=C4)O)OC)OC5C(C(C(C(O5)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-azetidine](/img/structure/B12441485.png)
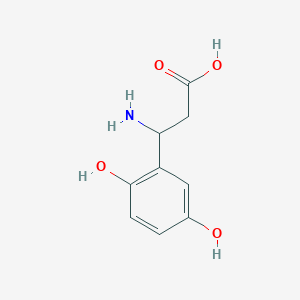
![4-ethyl-2-[(E)-(2-methoxy-5-nitrophenyl)diazenyl]phenol](/img/structure/B12441500.png)
![3-fluoro-4-methyl-N-[(E)-(3-nitrophenyl)methylidene]aniline](/img/structure/B12441515.png)

![Tert-butyl N-[4-(4-aminophenyl)oxan-4-YL]carbamate](/img/structure/B12441526.png)
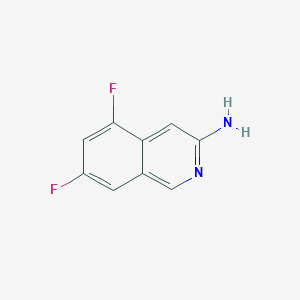

![5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride](/img/structure/B12441555.png)
